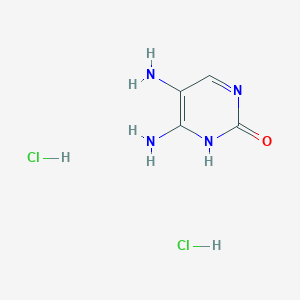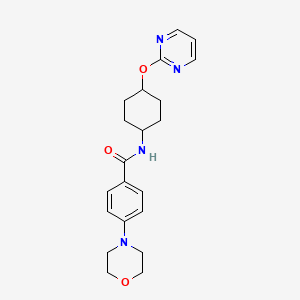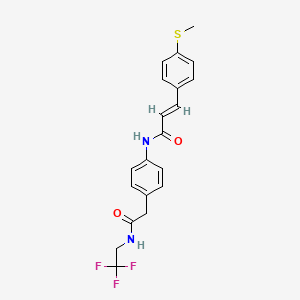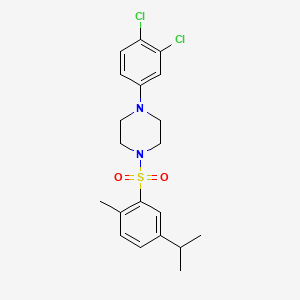
1-(3,4-Dichlorophenyl)-4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazine is a useful research compound. Its molecular formula is C20H24Cl2N2O2S and its molecular weight is 427.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Adenosine A2B Receptor Antagonists
A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which are structurally related to the compound of interest, were designed and synthesized. These compounds were characterized as adenosine A2B receptor antagonists, showing subnanomolar affinity and high selectivity. The most potent compounds identified possess significant potential for therapeutic applications targeting the A2B adenosine receptor, indicative of their relevance in conditions such as inflammation and cancer (Borrmann et al., 2009).
Metabolism and Anticancer Activity
Research into the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) in rats by high-performance liquid chromatography coupled with tandem mass spectrometry has revealed the compound's significant in vivo and in vitro anticancer activity with low toxicity. This study sheds light on the metabolic pathways of TM208, offering insights into its mechanism of action and potential therapeutic applications (Jiang et al., 2007).
Synthesis and Pharmaceutical Intermediates
The synthesis of 1-(2,3-dichlorophenyl)piperazine, an important pharmaceutical intermediate, was explored through a series of chemical reactions starting from 2,6-dichloro-nitrobenzene and piperazine. The study provides valuable information on the factors influencing key steps in the synthesis process, laying the groundwork for the large-scale production of this compound for pharmaceutical use (Quan, 2006).
Antimicrobial Activities
Novel 1,2,4-triazole derivatives, including those incorporating piperazine fragments, were synthesized and evaluated for their antimicrobial properties. Some of these compounds demonstrated good or moderate activities against various microorganisms, highlighting their potential as lead compounds for the development of new antimicrobial agents (Bektaş et al., 2007).
Antibacterial Agents
A series of pyrido(2,3-d)pyrimidine derivatives were prepared and evaluated for their antibacterial activity. These compounds, featuring piperazine as part of their structure, showed significant in vitro and in vivo activity against gram-negative bacteria, including resistant strains like Pseudomonas aeruginosa. This research underscores the potential of these compounds in addressing the growing concern of antibiotic resistance (Matsumoto & Minami, 1975).
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(2-methyl-5-propan-2-ylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O2S/c1-14(2)16-5-4-15(3)20(12-16)27(25,26)24-10-8-23(9-11-24)17-6-7-18(21)19(22)13-17/h4-7,12-14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQZJQYCHNPQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(Dimethylamino)ethoxy]acetic acid](/img/structure/B2760041.png)

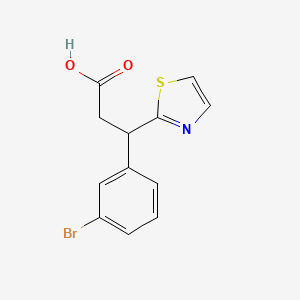

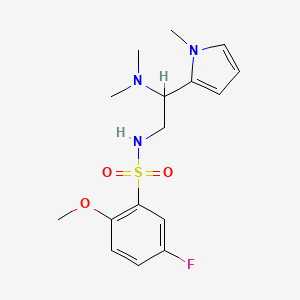
![Ethyl 5-[(4-chlorophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2760046.png)
![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2760047.png)
